ETHYL 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, a benzoic acid derivative, and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ETHYL 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)PIPERIDINE-4-CARBOXYLATE involves multiple steps. One common method includes the reaction of 1-methylpiperazine with 4-formylbenzoic acid to form an intermediate compound. This intermediate is then reacted with ethyl piperidine-4-carboxylate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ETHYL 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzoic acid moieties.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid
Scientific Research Applications
ETHYL 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)PIPERIDINE-4-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent and building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of ETHYL 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects . The compound may also interact with histaminergic receptors, contributing to its biological activities .
Comparison with Similar Compounds
ETHYL 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)PIPERIDINE-4-CARBOXYLATE can be compared with other piperazine derivatives and benzoic acid derivatives. Similar compounds include:
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: Used as an intermediate in pharmaceutical synthesis.
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: A related compound with potential therapeutic applications.
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Another piperazine derivative used in various synthetic applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-3-29-21(26)19-8-10-23(11-9-19)20(25)18-6-4-17(5-7-18)16-30(27,28)24-14-12-22(2)13-15-24/h4-7,19H,3,8-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTOKZQPGMCISR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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